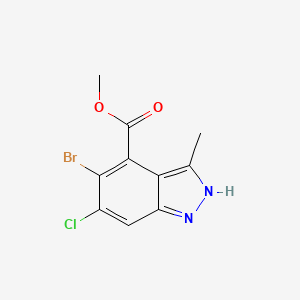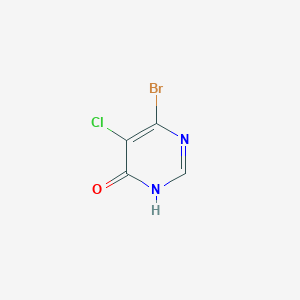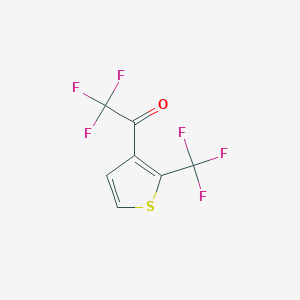
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a trifluoroacetophenone moiety. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one can be achieved through several methods:
Direct Reaction with Grignard Reagent: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a thiophene derivative in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Reaction with Trifluoromethane: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl esters.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The thiophene ring provides additional binding interactions with proteins, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: This compound lacks the thiophene ring and has different reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound has a different functional group and is used in battery applications.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is used as a reagent in organic synthesis and has different chemical properties.
The unique combination of the trifluoromethyl groups and the thiophene ring in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H2F6OS |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)thiophen-3-yl]ethanone |
InChI |
InChI=1S/C7H2F6OS/c8-6(9,10)4(14)3-1-2-15-5(3)7(11,12)13/h1-2H |
InChI-Schlüssel |
ITOSVFCWTOZCLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





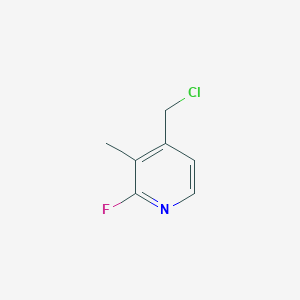
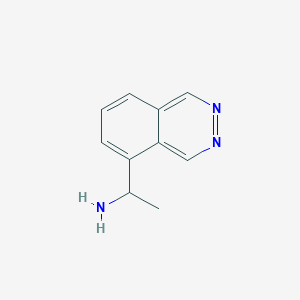
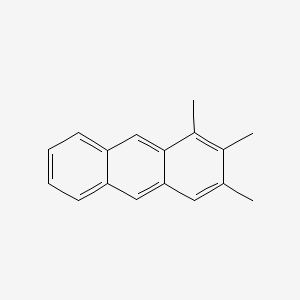


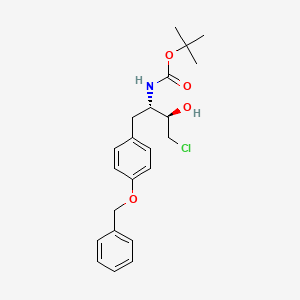
![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
